molecular formula C23H20F3N3O2S2 B2829915 N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-11-0

N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2829915
CAS No.: 877654-11-0
M. Wt: 491.55
InChI Key: MDYNEUQMIWMWHP-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key structural elements include:

  • A 3-(trifluoromethyl)phenyl substituent at position 3 of the pyrimidine ring.
  • A thioacetamide linker at position 2, connected to an N-(2,3-dimethylphenyl) group.
    This architecture confers unique electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or metabolic modulation.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S2/c1-13-5-3-8-17(14(13)2)27-19(30)12-33-22-28-18-9-10-32-20(18)21(31)29(22)16-7-4-6-15(11-16)23(24,25)26/h3-8,11H,9-10,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYNEUQMIWMWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications: Thienopyrimidine vs. Other Heterocycles

  • Thieno[3,2-d]pyrimidine vs. Pyrrolo[3,4-c]pyridine (): Compounds like N-(3,4-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-pyrrolo[3,4-c]pyridin-7-yl)acetamide replace the thienopyrimidine core with a pyrrolopyridine system. Melting points (>300°C) indicate high thermal stability, comparable to the target compound.

Substituent Variations on the Pyrimidine Ring

  • 3-(Trifluoromethyl)phenyl vs. 4-Chlorophenyl (): The analog 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide substitutes the 3-(trifluoromethyl)phenyl group with a 4-chlorophenyl. The electron-withdrawing Cl atom may reduce metabolic stability compared to the CF₃ group, which enhances lipophilicity and resistance to oxidative degradation.
  • Ethyl and Dimethyl Groups (): Compounds like N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide introduce alkyl groups (ethyl, methyl) on the pyrimidine ring.

Modifications to the Acetamide Moiety

  • N-(2,3-Dimethylphenyl) vs. N-(2-(Trifluoromethyl)phenyl) ():
    The 2,3-dimethylphenyl group in the target compound provides moderate steric hindrance and electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in ’s analog. This difference may influence binding to hydrophobic pockets in target proteins.
  • N-Aryl Substituents with Halogens ():
    N-(2,3-dichlorophenyl) and N-(3,4-difluorophenyl) analogs (e.g., ) introduce halogens that enhance electrostatic interactions but may increase toxicity risks. The target compound’s dimethylphenyl group avoids halogen-related liabilities.

Physicochemical and Pharmacokinetic Properties

Pharmacological Implications

  • Kinase Inhibition Potential (): Analogs with trifluoromethylbenzo[d]thiazol groups (e.g., ’s CK1 inhibitor) demonstrate the CF₃ group’s role in enhancing target affinity. The target compound’s CF₃-phenyl moiety may similarly improve binding to kinase ATP pockets.
  • Hydrogen-Bonding Networks (): The acetamide linker participates in hydrogen bonding, critical for target engagement. Substituent variations (e.g., dimethyl vs. CF₃) alter these interactions, affecting potency.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclocondensation to avoid side products .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for ≥95% purity .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core (e.g., δ 6.0–6.5 ppm for thiophene protons) and acetamide substituents (δ 2.1–2.3 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ group at m/z 285) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

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